N-[4-(benzylamino)phenyl]acetamide
Description
Structure
3D Structure
Properties
CAS No. |
110137-65-0 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-[4-(benzylamino)phenyl]acetamide |
InChI |
InChI=1S/C15H16N2O/c1-12(18)17-15-9-7-14(8-10-15)16-11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,17,18) |
InChI Key |
BWJSXPFCLPAKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 4 Benzylamino Phenyl Acetamide and Analogues
Strategic Approaches to N-[4-(benzylamino)phenyl]acetamide Synthesis
The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and considerations. These strategies include both well-established conventional methods and innovative protocols designed for improved efficiency and yield.
Traditional approaches to synthesizing this compound and its analogues often rely on robust, multi-step sequences. A common strategy involves the reductive amination of N-(4-aminophenyl)acetamide with benzaldehyde (B42025). This process first forms a Schiff base intermediate, which is then reduced to the final secondary amine product.
Another well-established pathway begins with p-phenylenediamine (B122844). This precursor undergoes a sequence of reactions, including:
Protection: One of the amino groups of p-phenylenediamine is protected, often using a tert-butyloxycarbonyl (BOC) group, to ensure selective reaction at the other amino group. nih.gov
Amide Formation: The remaining free amino group is acetylated using an acyl chloride or acetic anhydride (B1165640) to form the acetamide (B32628) functionality. nih.gov
Deprotection: The BOC protecting group is removed under acidic conditions to yield the key intermediate, 4-amino-N-phenylacetamide. nih.gov This intermediate is then available for the final benzylation step.
The synthesis of analogues, such as Schiff bases, can be achieved through the direct condensation of an amino-functionalized phenylacetamide with an appropriate aldehyde. For instance, refluxing N-(4-formylphenyl)acetamide with 4-methylaniline in methanol (B129727) with an acetic acid catalyst yields the corresponding Schiff base, N-{[4-(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide. nih.gov Similarly, sulfonamide analogues like N-[4-(Benzylsulfamoyl)phenyl]acetamide are conventionally synthesized by reacting 4-acetamidobenzenesulfonyl chloride with benzylamine (B48309) in an aqueous medium, with the pH maintained at 8 using sodium carbonate. nih.govresearchgate.net
In recent years, a focus on developing more efficient, scalable, and environmentally friendly synthetic methods has led to the adoption of novel technologies.
Flow Chemistry: This approach replaces traditional batch processing with continuous-flow reactors. Materials are pumped through columns packed with immobilized reagents, catalysts, or scavengers, allowing for a sequence of reactions to be performed continuously. syrris.jp This method dramatically reduces synthesis time and can improve reaction control and product purity. syrris.jp For example, the continual synthesis of N-(phenyl)-phenylacetamide has been demonstrated using a heterogeneous silica-based catalyst in a flow system at elevated temperatures, showing consistent conversion without catalyst poisoning. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate chemical reactions. researchgate.net This technique has been applied to the derivatization of peptides through reductive amination, a key reaction in the synthesis of this compound. dtu.dk For example, the derivatization of peptides with 4-formyl-benzenesulfonic acid is considerably accelerated by microwave irradiation, completing in minutes. dtu.dk
Heterogeneous Catalysis: The use of solid-supported catalysts, such as silica (B1680970) gel, offers advantages in terms of ease of separation, catalyst reusability, and often milder reaction conditions. researchgate.net These have been employed in direct amidation reactions to form amide bonds, a core component of the target molecule's structure. researchgate.net
Precursor Chemistry and Intermediate Reactivity
The success of any synthetic strategy hinges on the reactivity of its precursors and intermediates. For this compound and its analogues, several key starting materials and transient species are of critical importance.
Key Precursors:
| Precursor | Role in Synthesis |
| N-(4-aminophenyl)acetamide | A pivotal precursor, also known as p-aminoacetanilide. Its primary amine is nucleophilic and readily reacts with aldehydes to form Schiff bases or can be alkylated. It can also be converted into other reactive intermediates like isothiocyanates. nih.govresearchgate.net |
| N-(4-formylphenyl)acetamide | Also known as 4-acetamidobenzaldehyde, this precursor is essential for syntheses where the benzylamine moiety is introduced by reductive amination with a substituted aniline. nih.govmedchemexpress.com |
| 4-acetamidobenzenesulfonyl chloride | This precursor is used to create sulfonamide analogues by reacting with various primary or secondary amines, including benzylamine. nih.govresearchgate.net |
| p-Phenylenediamine | A fundamental building block used in multi-step syntheses to construct the 4-amino-N-phenylacetamide core after protection and acylation steps. nih.gov |
Intermediate Reactivity:
The course of the synthesis is often directed by the reactivity of its intermediates.
Schiff Bases (Imines): Formed by the condensation of an amine and an aldehyde (e.g., N-(4-aminophenyl)acetamide and benzaldehyde), these intermediates contain a C=N double bond that is susceptible to reduction by agents like sodium borohydride (B1222165) to form the desired secondary amine linkage.
Isothiocyanates: When 4-amino-N-phenylacetamide is treated with reagents like thiophosgene, it forms an isothiocyanate intermediate. nih.gov This electrophilic species readily reacts with amines to form thioureas. nih.gov
Thioureas: These intermediates, formed from isothiocyanates, can undergo cyclization reactions. For example, condensation with α-halocarbonyl compounds leads to the formation of thiazole (B1198619) rings, a common strategy for derivatization. nih.gov
Directed Derivatization and Analogue Design Strategies
A primary goal in synthetic chemistry is the creation of analogues to explore structure-activity relationships. The this compound scaffold offers two main sites for modification: the benzylamine moiety and the phenylacetamide core.
Altering the benzylamine portion of the molecule can be achieved by using different substituted benzylamines during the synthesis. For example, various substituted benzylamines can be reacted with a common precursor like 4-acetamidobenzenesulfonyl chloride to generate a library of sulfonamide analogues. nih.gov
Another significant modification involves the complete removal or replacement of the benzyl (B1604629) group. A notable example is the catalytic hydrogenation of N-[4-[4-(phenylmethyl)-1-piperazinyl]phenyl]acetamide. prepchem.com In this reaction, palladium on carbon is used to cleave the benzyl group, yielding N-[4-(piperazinyl)phenyl]acetamide, thus replacing the benzylamine moiety with a piperazine (B1678402) ring. prepchem.com
The phenylacetamide core is a versatile platform for introducing a wide range of functional groups and heterocyclic systems.
Introduction of Heterocycles: A prominent strategy involves building heterocyclic rings onto the phenylacetamide framework.
Thiazoles: As previously described, the synthesis can be directed to produce N-phenylacetamide derivatives bearing a 4-arylthiazole moiety. This is accomplished by converting the 4-amino-N-phenylacetamide precursor into a thiourea, which is then condensed with various α-bromophenylethanones to yield the final thiazole derivatives. nih.govmdpi.com
Isatins: The phenylacetamide core can be linked to an isatin (B1672199) (indole-2,3-dione) scaffold. This is achieved by reacting a 2-chloro-N-phenylacetamide derivative with isatin in the presence of a base like potassium carbonate. nih.gov
Formation of Other Functional Groups:
Sulfonamides: The use of 4-acetamidobenzenesulfonyl chloride as a precursor allows for the incorporation of a sulfonamide linkage in place of the amine, leading to compounds like N-[4-(Benzylsulfamoyl)phenyl]acetamide. nih.govresearchgate.net
Diazenes: The amino group of N-(4-aminophenyl)acetamide can be converted into a diazene. For instance, reaction with morpholine (B109124) can produce N-[4-(Morpholinodiazenyl)phenyl]acetamide. researchgate.netresearchgate.net
These derivatization strategies are summarized in the table below, highlighting the versatility of the phenylacetamide core in analogue design.
Analogue Synthesis and Derivatization Strategies
| Analogue Type | Synthetic Strategy | Key Precursor(s) | Reference(s) |
|---|---|---|---|
| Thiazole Derivatives | Conversion of amine to thiourea, followed by condensation with an α-halocarbonyl compound. | 4-amino-N-phenylacetamide | nih.gov, mdpi.com |
| Sulfonamide Analogues | Reaction of a sulfonyl chloride with an amine. | 4-acetamidobenzenesulfonyl chloride, Benzylamine | nih.gov, researchgate.net |
| Piperazine Analogues | Catalytic hydrogenation (debenzylation). | N-[4-[4-(phenylmethyl)-1-piperazinyl]phenyl]acetamide | prepchem.com |
| Isatin Conjugates | Nucleophilic substitution of a chloroacetamide with isatin. | 2-chloro-N-phenylacetamide, Isatin | nih.gov |
| Schiff Base Derivatives | Condensation of an amine with an aldehyde. | N-(4-aminophenyl)acetamide, Benzaldehyde | nih.gov |
| Diazene Derivatives | Conversion of an amino group into a diazene. | N-(4-aminophenyl)acetamide, Morpholine | researchgate.net, researchgate.net |
Heterocyclic Annulation and Hybrid Scaffold Construction
The N-phenylacetamide framework, particularly when functionalized with an amino group as in N-(4-aminophenyl)acetamide, serves as a versatile starting point for the construction of more complex heterocyclic systems. This process, known as heterocyclic annulation, involves building a new ring system onto the existing scaffold. A notable example is the synthesis of N-phenylacetamide derivatives that incorporate a 4-arylthiazole moiety. nih.gov
The synthesis of these hybrid scaffolds begins with the precursor N-(4-aminophenyl)acetamide. This intermediate is transformed into a thiourea, which then undergoes a condensation reaction with various α-halocarbonyl compounds to yield the target thiazole derivatives. nih.gov This approach effectively "splices" a thiazole ring system onto the phenylacetamide base, creating a novel molecular hybrid. nih.gov The general scheme for this transformation highlights the utility of the 4-amino-N-phenylacetamide intermediate in building diverse molecular libraries.
One such synthesized compound is N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide. nih.gov The construction of these N-(4-(phenyl)thiazol-2-yl)acetamide scaffolds demonstrates a key strategy in medicinal chemistry, where different bioactive fragments are combined to create new chemical entities with potentially enhanced properties. nih.govyoutube.com
Table 1: Examples of Heterocyclic Annulation Products from N-Phenylacetamide Analogues
| Starting Analogue | Reagents | Resulting Heterocycle | Reference |
|---|
Reaction Mechanism Elucidation and Pathway Analysis
Understanding the mechanisms behind the formation and transformation of this compound is crucial for optimizing synthetic routes and predicting reactivity.
Mechanistic Studies of Formation Reactions
The synthesis of this compound typically proceeds through a two-step sequence: the formation of N-(4-aminophenyl)acetamide followed by N-benzylation.
A primary route to the key intermediate, N-(4-aminophenyl)acetamide, is the reduction of N-(4-nitrophenyl)acetamide. wikipedia.org The most common industrial and laboratory method for this transformation is the Béchamp reduction, which utilizes iron metal in an acidic medium, such as hydrochloric acid. researchgate.netwikipedia.org
The mechanism of the Béchamp reduction is a multistep process occurring on the surface of the iron metal. researchgate.net
Initial Protonation & Reduction: The nitro group is progressively reduced. It is first converted to a nitroso group.
Hydroxylamine Formation: The nitroso group is further reduced to a hydroxylamino group (-NHOH).
Final Reduction to Amine: The hydroxylamino group is finally reduced to the primary amine (-NH2), yielding N-(4-aminophenyl)acetamide. wikipedia.org
The second stage of the synthesis is the N-benzylation of the newly formed amino group. This is a nucleophilic substitution reaction where the nitrogen atom of the amino group on N-(4-aminophenyl)acetamide acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide (e.g., benzyl chloride). The lone pair of electrons on the nitrogen initiates the attack on the benzyl halide, leading to the formation of a C-N bond and the expulsion of the halide ion, resulting in the final product, this compound.
Investigation of Chemical Transformation Pathways (e.g., C-N bond cleavage, electrochemical reductions)
The bonds within this compound, particularly the benzylic C-N bond, can be selectively cleaved under certain conditions, representing a significant chemical transformation pathway.
C-N Bond Cleavage: The cleavage of the bond between the benzyl group and the nitrogen atom is a notable transformation. Recent studies have demonstrated that this can be achieved using green chemistry principles. An electrochemical method allows for the selective oxidative cleavage of the benzyl C-N bond without the need for metal catalysts or external chemical oxidants. mdpi.com In this process, compounds undergo oxidation-reduction reactions via electron transfer at an electrode surface, using water as the oxygen source. mdpi.com This highlights a pathway for de-benzylation under mild, environmentally friendly conditions. Photochemical methods have also been employed to break the benzylic C-N bond to release amines. nih.gov Additionally, copper-catalyzed C-N bond cleavage has been demonstrated in analogous systems, presenting another potential route for the transformation of this compound. nih.gov
Electrochemical Reductions: The electrochemical behavior of this compound and its analogues is another area of investigation. While specific studies on the electrochemical reduction of the acetamide group in this exact molecule are not prominent, the principles of electrochemistry are applied in its synthesis and transformation. s3waas.gov.innta.ac.in For instance, the aforementioned electrochemical oxidative cleavage of the C-N bond is a key transformation pathway. mdpi.com The reduction of the nitro-group precursor is also achievable via electrolytic reduction, providing an alternative to chemical reagents like iron. wikipedia.org These examples underscore the role of electrochemical methods in manipulating and transforming the molecule and its precursors.
Advanced Structural Characterization and Spectroscopic Analysis of N 4 Benzylamino Phenyl Acetamide Architectures
Solid-State Structural Determination via X-ray Crystallography
Conformational Analysis and Molecular Geometry in Crystalline States:Details on the molecule's conformation, including bond lengths, bond angles, and torsion angles within a crystal lattice, are unavailable.
Without access to synthesis and characterization reports for N-[4-(benzylamino)phenyl]acetamide, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy.
Computational Chemistry and Theoretical Investigations of N 4 Benzylamino Phenyl Acetamide
Quantum Mechanical Studies
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic nature of N-[4-(benzylamino)phenyl]acetamide. These methods allow for the precise calculation of molecular orbitals, electronic transitions, and spectroscopic properties.
The electronic structure of this compound is characterized by the interplay of its constituent aromatic rings and the linking amide and amine groups. Molecular orbital analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.
Theoretical calculations on analogous N-phenylacetamide derivatives suggest that the HOMO is typically localized on the more electron-rich phenylamino moiety, while the LUMO is often distributed across the acetamide-substituted phenyl ring. This distribution indicates that the phenylamino group acts as the primary electron donor, while the phenylacetamide portion serves as the electron acceptor. A small HOMO-LUMO energy gap, as is often observed in such conjugated systems, signifies a higher propensity for intramolecular charge transfer and increased chemical reactivity. nih.gov
Table 1: Predicted Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -5.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | ~ -1.2 eV | Reflects the electron-accepting capacity of the molecule. |
| HOMO-LUMO Gap | ~ 4.3 eV | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
| Ionization Potential | ~ 5.5 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity | ~ 1.2 eV | The energy released when an electron is added to the molecule. |
Note: The values presented in this table are estimations based on typical DFT calculations for structurally similar molecules and serve as a representative example.
The molecular electrostatic potential (MEP) surface is another crucial aspect of electronic structure analysis. For this compound, the MEP would likely show negative potential regions around the oxygen atom of the carbonyl group and the nitrogen atom of the benzylamino group, indicating these as sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide and amine groups would exhibit positive potential, marking them as sites for nucleophilic interaction.
Quantum mechanical calculations are powerful tools for predicting various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Theoretical calculations of the vibrational frequencies of this compound can aid in the assignment of experimental IR and Raman spectra. For instance, the characteristic C=O stretching frequency of the amide group, typically observed in the range of 1650-1680 cm⁻¹, can be precisely calculated. Similarly, the N-H stretching vibrations of the amide and secondary amine groups, expected around 3300-3400 cm⁻¹, can be predicted.
Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules like this compound. The calculations would likely predict strong absorptions in the UV region, corresponding to π-π* electronic transitions within the aromatic rings and n-π* transitions associated with the carbonyl group. The predicted maximum absorption wavelength (λmax) can then be compared with experimental data for validation of the computational model.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior and interactional properties of this compound. These methods provide a deeper understanding of the molecule's three-dimensional structure and its interactions with its environment.
Energy landscape profiling involves mapping the potential energy of the molecule as a function of its conformational degrees of freedom. This allows for the identification of low-energy conformers and the energy barriers between them. Such studies are crucial for understanding how the molecule might adapt its shape to fit into a biological receptor or to pack in a crystal lattice.
Table 2: Key Torsional Angles in this compound
| Torsional Angle | Description | Predicted Range |
| C-C-N-C (Amide) | Defines the planarity of the amide group with its attached phenyl ring. | ~ 10-30° |
| C-N-C-C (Amine) | Describes the orientation of the benzyl (B1604629) group relative to the central phenyl ring. | Variable, depending on the conformer. |
| Phenyl-N-C-Phenyl | The angle between the two aromatic ring planes. | Can range from ~25° in folded forms to larger angles in extended forms. |
Note: The predicted ranges are based on crystallographic data of analogous molecules and computational energy minimization studies.
The nature and strength of intermolecular interactions are key to understanding the solid-state properties and biological activity of this compound. The molecule possesses several functional groups capable of forming hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. The secondary amine N-H can also participate in hydrogen bonding.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies have been reported for this compound itself, the methodologies are highly applicable to this class of compounds.
In a typical QSAR study involving this compound derivatives, a set of molecules with varying substituents on the aromatic rings would be synthesized and their biological activity (e.g., enzyme inhibition, receptor binding) would be measured. A range of molecular descriptors for each compound would then be calculated. These descriptors can be categorized as:
Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific conformational descriptors.
Hydrophobic: LogP (partition coefficient), molar refractivity.
Topological: Connectivity indices that describe the branching of the molecular skeleton.
Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. For instance, a QSAR model might reveal that increasing the electron-donating capacity of a substituent on the benzyl ring leads to higher activity, thus directing future synthetic efforts. QSAR studies on related phenylacetamide and benzamide derivatives have successfully identified key structural features influencing their activities as analgesics, carbonic anhydrase inhibitors, and antidepressants. nih.govmedcraveonline.com
Application of Quantum Chemical Descriptors in QSAR
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. A key component of QSAR is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. Quantum chemical descriptors, derived from the principles of quantum mechanics, are particularly valuable as they provide detailed information about the electronic structure of a molecule.
For a molecule such as this compound, these descriptors can be calculated using methods like Density Functional Theory (DFT). These calculations provide insights into the molecule's reactivity, stability, and intermolecular interactions. Some of the commonly used quantum chemical descriptors in QSAR studies include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These frontier orbitals are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller energy gap suggests higher reactivity.
Electron Affinity (A) and Ionization Potential (I): These descriptors are related to the molecule's ability to accept or donate electrons, respectively.
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) can be calculated from the HOMO and LUMO energies and provide a general measure of a molecule's reactivity.
In a typical QSAR study involving a series of N-phenylacetamide derivatives, these descriptors would be calculated for each compound. The biological activity (e.g., inhibitory concentration) would then be correlated with these descriptors using statistical methods to develop a QSAR model.
Below is an illustrative table of quantum chemical descriptors that would be calculated for a molecule like this compound in a hypothetical QSAR study.
| Quantum Chemical Descriptor | Symbol | Significance in QSAR |
|---|---|---|
| Energy of the Highest Occupied Molecular Orbital | EHOMO | Indicates electron-donating capacity. |
| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Indicates electron-accepting capacity. |
| HOMO-LUMO Energy Gap | ΔE | Relates to chemical reactivity and stability. |
| Dipole Moment | µ | Describes the polarity and charge distribution. |
| Ionization Potential | I | Energy required to remove an electron. |
| Electron Affinity | A | Energy released upon gaining an electron. |
| Electronegativity | χ | Measures the power to attract electrons. |
| Chemical Hardness | η | Measures resistance to charge transfer. |
Predictive Modeling for Structure-Function Relationships
Predictive modeling in computational chemistry aims to develop robust models that can accurately predict the biological activity or property of a compound based on its structure. For this compound and its analogs, this involves establishing a reliable structure-function relationship. This process typically follows several key steps:
Data Set Selection: A dataset of structurally related compounds with known biological activities is compiled.
Molecular Modeling and Descriptor Calculation: The 3D structures of the molecules are generated and optimized, often using quantum chemical methods. A wide range of molecular descriptors, including the quantum chemical descriptors mentioned previously, are then calculated.
Model Development: Statistical techniques are employed to build a mathematical model that correlates the descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN).
Model Validation: The predictive power of the developed model is rigorously tested using both internal and external validation techniques to ensure its reliability.
An example of a hypothetical MLR-based QSAR model for a series of acetamide (B32628) derivatives might look like the following equation:
pIC₅₀ = β₀ + β₁(EHOMO) + β₂(µ) + β₃(logP)
In this equation, pIC₅₀ represents the biological activity (the negative logarithm of the half-maximal inhibitory concentration). EHOMO and µ are quantum chemical descriptors, while logP (the logarithm of the partition coefficient) is a descriptor related to lipophilicity. The coefficients (β₀, β₁, β₂, β₃) are determined by the regression analysis and indicate the contribution of each descriptor to the activity.
Through such models, researchers can understand which structural features are important for the desired biological effect. For instance, a positive coefficient for a descriptor would imply that an increase in its value leads to higher activity, and vice versa. This knowledge is invaluable for the rational design of new molecules with improved properties. The ultimate goal is to use these predictive models to screen virtual libraries of compounds and identify promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.
The table below illustrates the components of a predictive QSAR model and their respective roles.
| Model Component | Description | Example |
|---|---|---|
| Dependent Variable | The biological activity or property to be predicted. | pIC₅₀ |
| Independent Variables | The calculated molecular descriptors that characterize the structure. | EHOMO, Dipole Moment (µ), logP |
| Regression Coefficients | Quantify the relationship between each descriptor and the activity. | β₀, β₁, β₂, ... |
| Statistical Method | The algorithm used to build the model. | Multiple Linear Regression (MLR) |
Molecular Recognition and Mechanistic Studies in Biological Systems Involving N 4 Benzylamino Phenyl Acetamide Derivatives
Investigations into Antimicrobial Mechanisms
Derivatives of the N-[4-(benzylamino)phenyl]acetamide scaffold have demonstrated notable efficacy against a range of microbial pathogens. Mechanistic studies have begun to unravel the specific ways in which these compounds exert their antimicrobial effects, pointing towards mechanisms that disrupt fundamental cellular structures and processes.
Research into the antibacterial properties of N-phenylacetamide derivatives has highlighted cell membrane disruption as a key mechanism of action. A study on a series of N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety revealed significant antibacterial activity against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice. nih.gov
Notably, the derivative N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) exhibited potent activity, with a 50% effective concentration (EC50) of 156.7 µM, surpassing that of established agricultural bactericides like bismerthiazol (B1226852) and thiodiazole copper. nih.gov To understand its mode of action, scanning electron microscopy (SEM) was employed to observe the morphological changes in Xoo cells treated with compound A1. The results clearly indicated that the compound caused significant damage to the bacterial cell membrane, leading to cell rupture. nih.gov This disruption of the cell's physical integrity is a critical factor in its bactericidal effect. The integrity of the bacterial cell membrane is paramount for maintaining cellular homeostasis, and its rupture leads to the leakage of intracellular contents and ultimately, cell death.
Table 1: Antibacterial Activity of N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) against Xanthomonas oryzae pv. oryzae (Xoo)
| Compound | Target Organism | EC50 (µM) | Mechanism of Action |
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. oryzae (Xoo) | 156.7 nih.gov | Cell membrane rupture nih.gov |
| Bismerthiazol (Reference) | Xanthomonas oryzae pv. oryzae (Xoo) | 230.5 nih.gov | Not specified |
| Thiodiazole Copper (Reference) | Xanthomonas oryzae pv. oryzae (Xoo) | 545.2 nih.gov | Not specified |
This table presents the effective concentration 50 (EC50) of a representative N-phenylacetamide derivative against Xoo and its observed mechanism of action.
The antimicrobial spectrum of this compound derivatives extends to fungi and nematodes. Studies have shown that structural modifications to the core molecule can yield compounds with significant antifungal and nematicidal properties.
In the same study that highlighted antibacterial effects, the nematicidal activity of N-phenylacetamide derivatives was evaluated against the root-knot nematode Meloidogyne incognita. nih.gov While most of the tested compounds showed limited activity, one derivative, compound A23, demonstrated excellent nematicidal effects, achieving 100% mortality at a concentration of 500 µg/mL and 53.2% mortality at 100 µg/mL after 24 hours of treatment. nih.gov This level of activity is comparable to some commercial nematicides, suggesting that these derivatives could be promising leads for the development of new agents to control plant-parasitic nematodes.
The antifungal potential of related acetamide (B32628) structures has also been investigated. A study on arylsulfonamide derivatives, which included acetamide moieties, demonstrated both fungistatic and fungicidal activity against various Candida species, including C. albicans, C. parapsilosis, and C. glabrata. epa.gov While not direct derivatives of this compound, these findings suggest that the acetamide scaffold is a viable pharmacophore for antifungal drug discovery. Similarly, research on N-(4-halobenzyl)amides has also reported inhibitory effects against Candida strains, further supporting the potential for this class of compounds in combating fungal infections. mdpi.com The precise mechanisms for their antifungal and nematicidal action are still under investigation but may involve disruption of cell membranes or interference with essential metabolic pathways.
Table 2: Nematicidal Activity of N-phenylacetamide Derivative (A23) against Meloidogyne incognita
| Compound | Target Organism | Concentration (µg/mL) | Mortality (%) after 24h |
| Compound A23 | Meloidogyne incognita | 500 | 100 nih.gov |
| Compound A23 | Meloidogyne incognita | 100 | 53.2 nih.gov |
| Avermectin (Reference) | Meloidogyne incognita | 100 | 71.8 nih.gov |
This table summarizes the nematicidal efficacy of a specific N-phenylacetamide derivative against the root-knot nematode M. incognita.
Enzyme Inhibition Profiling and Mechanistic Characterization (e.g., Monoamine Oxidase B inhibition)
A significant area of investigation for this compound and its analogues has been their interaction with enzymes, particularly Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of neurotransmitters like dopamine (B1211576) and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease. nih.gov
The benzylamine (B48309) moiety present in the core structure of this compound is a known pharmacophore for MAO-B inhibition. Research has shown that derivatives of benzylamine can act as potent and selective inhibitors of MAO-B. nih.gov For instance, some irreversible MAO-B inhibitors, such as selegiline (B1681611) and rasagiline, work by forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. mdpi.com Other derivatives act as reversible inhibitors.
Studies on N-acetamide substituted compounds have further explored this inhibitory activity. While direct kinetic data for this compound is not extensively available in the reviewed literature, the foundational understanding of the benzylamine and acetamide scaffolds strongly suggests potential for MAO-B inhibition. The acetamide group can be modified to fine-tune the molecule's properties, influencing its binding affinity and selectivity for the enzyme's active site. The inhibition of MAO-B by these compounds can lead to an increase in dopamine levels in the brain, which is beneficial for conditions characterized by dopaminergic deficits.
Receptor Binding and Ligand-Target Interaction Studies
The ability of this compound derivatives to interact with specific biological receptors is an area of growing interest. While direct receptor binding data for the parent compound is limited, studies on structurally related molecules provide insights into the potential targets for this chemical scaffold.
For example, research on benzyl (B1604629) derivatives has shown binding affinity for human opioid and cannabinoid receptors. nih.gov Another study on N-phenylbenzamide derivatives, which share a similar structural motif, demonstrated that these compounds could act as DNA minor groove binders in kinetoplastid parasites, suggesting a potential antiprotozoal application. nih.gov Furthermore, certain N-acetamide substituted pyrazolopyrimidines have been identified as ligands for the translocator protein (TSPO), a target implicated in neuroinflammation and cancer.
Structure-Activity Relationship (SAR) Derivations in Biological Contexts
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features that determine the potency and selectivity of these compounds for their biological targets.
Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for antimicrobial activity. In the study of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, a clear SAR was established for their antibacterial and nematicidal effects. nih.gov
For antibacterial activity against Xanthomonas species, the nature and position of substituents on the phenyl ring attached to the thiazole (B1198619) were found to be critical. For instance, the presence of electron-withdrawing groups such as fluorine, chlorine, bromine, or a trifluoromethyl group at the 4-position of the phenyl ring generally led to increased bactericidal activity. nih.gov Conversely, substitution at the 3-position was often detrimental to the activity. This suggests that the electronic properties and steric bulk of the substituent, as well as its position, play a crucial role in the interaction with the bacterial target, likely the cell membrane.
Regarding nematicidal activity, the SAR was less straightforward, with most derivatives showing poor activity. However, the highly active compound A23 (N-(4-((4-(3-trifluoromethyl-phenyl)thiazol-2-yl)amino)phenyl)acetamide) highlights that specific substitution patterns can lead to potent nematicidal effects. nih.gov The presence of the trifluoromethyl group at the 3-position of the phenyl ring in compound A23 was a key determinant of its high efficacy.
Table 3: Structure-Activity Relationship of N-phenylacetamide Derivatives against Xanthomonas oryzae pv. oryzae (Xoo)
| Compound | R-group on Phenylthiazole | EC50 (µM) against Xoo |
| A1 | 4-F | 156.7 nih.gov |
| A2 | 4-Cl | 160.2 nih.gov |
| A3 | 4-Br | 175.4 nih.gov |
| A4 | 4-CF3 | 188.9 nih.gov |
| A13 | 3-F | >500 nih.gov |
| A14 | 3-Cl | >500 nih.gov |
This table illustrates the impact of substituent type and position on the antibacterial activity of N-phenylacetamide derivatives, forming the basis of a structure-activity relationship.
These SAR studies are instrumental in guiding the rational design of more potent and selective this compound derivatives for specific therapeutic or agricultural applications. By understanding how structural modifications influence biological activity, researchers can optimize the properties of these compounds to enhance their efficacy and minimize potential off-target effects.
Rational Design Principles Based on SAR Data
The rational design of derivatives of this compound is guided by Structure-Activity Relationship (SAR) data, which provides insights into how chemical modifications of the molecule affect its biological activity. A central strategy in the design of these compounds involves the modification of the core phenylacetamide moiety to enhance interactions with biological targets.
For instance, in the development of novel anticancer agents, a series of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives have been synthesized. nih.gov The design principle for these compounds was based on introducing different (benz)azole moieties to the core structure. nih.gov SAR studies revealed that the nature of the substituent on the benzimidazole (B57391) ring significantly influences the anticancer activity. nih.gov Specifically, compounds bearing a 5-chloro or 5-methylbenzimidazole (B147155) group demonstrated notable anticancer effects. nih.gov This suggests that electron-withdrawing or small electron-donating groups at this position are favorable for activity. nih.gov
In a different therapeutic area, the design of N-phenylacetamide derivatives as antibacterial agents has also been explored. nih.gov A series of new N-phenylacetamide derivatives incorporating 4-arylthiazole moieties were designed and synthesized. nih.gov The SAR studies on these compounds indicated that the substitution pattern on the arylthiazole ring is crucial for their antibacterial potency. nih.gov
Furthermore, the design of 4-phenoxy-phenyl isoxazoles as acetyl-CoA carboxylase (ACC) inhibitors provides a parallel for the rational design of this compound derivatives. nih.gov In this case, a lead compound was identified through high-throughput virtual screening, and subsequent SAR studies led to the synthesis of derivatives with improved biological activity. nih.gov This highlights a common strategy where an initial hit compound is optimized based on SAR data to enhance its therapeutic potential. nih.gov
The structural features of these molecules also play a critical role in their design. The crystal structure of a related compound, N-[4-(benzylsulfamoyl)phenyl]acetamide, reveals a folded conformation where the benzene (B151609) rings are in close proximity. nih.govresearchgate.net This spatial arrangement is stabilized by hydrogen bonding and influences how the molecule can interact with a target protein. nih.govresearchgate.net Such conformational information is invaluable for the rational design of more potent and selective derivatives.
The following table summarizes the key compounds mentioned in this section:
| Compound Name | Core Structure | Key Modifications |
| N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives | N-phenylacetamide | Introduction of (benz)azole moieties |
| N-phenylacetamide derivatives containing 4-arylthiazole moieties | N-phenylacetamide | Incorporation of 4-arylthiazole moieties |
| 4-phenoxy-phenyl isoxazoles | 4-phenoxy-phenyl isoxazole | Various substitutions based on a lead compound |
| N-[4-(benzylsulfamoyl)phenyl]acetamide | N-phenylacetamide | Sulfonamide linkage and benzyl group |
| N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | N-phenylacetamide | N-methylation and piperazine (B1678402) substitution |
| N-[4-[(benzylamino)methyl]phenyl]acetamide | N-phenylacetamide | Benzylamino methyl substitution |
In Vitro Biological Evaluation Methodologies and Assays (e.g., cell-based assays focusing on cellular processes)
The in vitro biological evaluation of this compound derivatives employs a variety of assays to determine their efficacy and to elucidate their mechanisms of action at the cellular level. These methodologies are crucial for screening new compounds and for understanding their therapeutic potential.
For anticancer activity, a common initial assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.gov This assay was used to evaluate the anticancer effect of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives against A549 (human lung carcinoma) and C6 (rat glioma) tumor cell lines. nih.gov To further understand the mechanism of action, analysis of DNA synthesis is often performed to see if the compounds inhibit cell proliferation by interfering with DNA replication. nih.gov
Apoptosis, or programmed cell death, is a key cellular process that is often targeted by anticancer drugs. The induction of apoptosis by this compound derivatives can be assessed using several methods. Acridine orange/ethidium bromide staining is a technique used to visualize apoptotic cells. nih.gov Additionally, the activation of caspase-3, a key executioner caspase in the apoptotic pathway, can be measured to confirm that the compounds are inducing apoptosis. nih.gov
In the context of antibacterial activity, in vitro assays are used to determine the minimum inhibitory concentration (MIC) or the 50% effective concentration (EC50) of the compounds against various bacterial strains. nih.gov For example, the antibacterial activities of N-phenylacetamide derivatives containing 4-arylthiazole moieties were evaluated against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and X. oryzae pv. oryzicola (Xoc). nih.gov To investigate the mechanism of bacterial cell death, scanning electron microscopy (SEM) can be employed to observe morphological changes in the bacteria, such as cell membrane rupture, upon treatment with the compound. nih.gov
For compounds designed as enzyme inhibitors, such as the 4-phenoxy-phenyl isoxazoles targeting acetyl-CoA carboxylase (ACC), in vitro assays are used to measure the inhibitory activity against the purified enzyme. nih.gov The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency as an enzyme inhibitor. nih.gov Furthermore, cell-based assays are used to assess the compound's effect on cellular processes related to the enzyme's function. For ACC inhibitors, this includes measuring intracellular levels of malonyl-CoA, the product of the ACC-catalyzed reaction. nih.gov Flow cytometry analysis can also be used to determine if the compounds affect the cell cycle or induce apoptosis. nih.gov
The following table provides an overview of the in vitro assays discussed:
| Assay Type | Purpose | Example Application |
| MTT Assay | Measures cell viability | Evaluation of anticancer activity of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives nih.gov |
| DNA Synthesis Analysis | Determines inhibition of cell proliferation | Mechanistic studies of anticancer compounds nih.gov |
| Acridine Orange/Ethidium Bromide Staining | Visualizes apoptotic cells | Assessment of apoptosis induction by anticancer agents nih.gov |
| Caspase-3 Activation Assay | Confirms induction of apoptosis | Mechanistic studies of anticancer compounds nih.gov |
| MIC/EC50 Determination | Measures antibacterial potency | Evaluation of N-phenylacetamide derivatives against various bacteria nih.gov |
| Scanning Electron Microscopy (SEM) | Observes morphological changes in bacteria | Mechanistic studies of antibacterial agents nih.gov |
| Enzyme Inhibition Assay (IC50) | Measures potency against a specific enzyme | Evaluation of 4-phenoxy-phenyl isoxazoles as ACC inhibitors nih.gov |
| Measurement of Intracellular Metabolites | Assesses impact on cellular metabolic pathways | Determining the effect of ACC inhibitors on malonyl-CoA levels nih.gov |
| Flow Cytometry | Analyzes cell cycle and apoptosis | Studying the cellular effects of ACC inhibitors nih.gov |
Future Perspectives and Emerging Research Avenues for N 4 Benzylamino Phenyl Acetamide Scaffolds
Potential in Advanced Chemical Synthesis and Catalysis
The future of the N-[4-(benzylamino)phenyl]acetamide scaffold in chemical synthesis is geared towards the creation of more complex and functionally diverse molecules. The existing synthetic routes to N-substituted phenylacetamides often involve the alkylation of an amine with a suitable reagent. nih.gov Future research is likely to focus on more sophisticated and efficient synthetic strategies.
One promising area is the use of the this compound core in the development of novel catalysts. The nitrogen and oxygen atoms within the acetamide (B32628) group can act as coordination sites for metal ions, suggesting the potential for designing new ligands for transition metal catalysis. Research into the alkylation of N-substituted 2-phenylacetamides has shown that these reactions can be performed under various conditions, including the use of phase-transfer catalysts, to achieve high yields and selectivity. researchgate.net This indicates the adaptability of the phenylacetamide structure to different catalytic systems.
Furthermore, the synthesis of derivatives of this compound can be expanded through various chemical transformations. For instance, the synthesis of N-(4-nitrophenyl) acetamide is a key step in producing other valuable compounds, highlighting the role of substituted phenylacetamides as important intermediates in organic synthesis. jcbsc.org The development of multi-step synthetic pathways starting from the this compound scaffold could lead to the discovery of novel compounds with unique properties. For example, the synthesis of 2-chloro-N,N-diphenylacetamide derivatives conjugated with various benzaldehydes has been explored, demonstrating the potential for creating complex molecules from a simpler acetamide core. orientjchem.org
The following table summarizes various synthetic approaches that have been applied to phenylacetamide derivatives, which could be adapted for the this compound scaffold.
| Synthetic Method | Description | Potential Application to this compound | Reference |
| Alkylation | Reaction of an amine with an alkylating agent, such as a haloacetamide. | Synthesis of a wide range of functionalized derivatives by reacting the secondary amine of the benzylamino group. | nih.gov |
| Chloroacetylation | Reaction with chloroacetyl chloride to introduce a reactive chloroacetyl group. | A common step to create an intermediate for further substitution reactions. | orientjchem.orgbioline.org.br |
| Cycloaddition Reactions | Formation of cyclic compounds, such as 1,2,3-triazolines, from an azide (B81097) derivative. | Creation of novel heterocyclic systems attached to the phenylacetamide scaffold. | sphinxsai.com |
| Acylation | Introduction of an acyl group using acid chlorides. | Modification of the acetamide group or other functional groups on the aromatic rings. | researchgate.net |
Development of Novel Analytical Methodologies for Compound Study
As the synthesis of novel this compound derivatives expands, so too will the need for advanced analytical techniques to characterize these new compounds and study their properties. High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and separation of N-substituted phenylacetamides. sielc.com For instance, reverse-phase HPLC methods have been developed for the analysis of compounds like N-(2-Amino-6-chlorophenyl)-N-phenylacetamide, and these methods are scalable for preparative separations and suitable for pharmacokinetic studies. sielc.com
Future research will likely focus on developing more sensitive and efficient analytical methods. This could include the use of Ultra-High-Performance Liquid Chromatography (UPLC) for faster analyses, as well as the coupling of liquid chromatography with mass spectrometry (LC-MS) for more detailed structural elucidation. researchgate.netsielc.com
Chemometric methods, such as principal component analysis (PCA) and hierarchical cluster analysis (HCA), are also emerging as powerful tools for studying the properties of N-substituted phenylacetamides. researchgate.net These statistical techniques can be used to analyze data from methods like thin-layer chromatography (TLC) to model retention behavior, determine lipophilicity, and establish quantitative structure-activity relationships (QSAR). researchgate.netresearchgate.net The application of these computational tools to derivatives of this compound will be crucial for understanding how structural modifications influence their physicochemical and biological properties.
The characterization of newly synthesized compounds will continue to rely on a combination of spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR). researchgate.netnih.gov
| Analytical Technique | Application in Phenylacetamide Research | Future Development | Reference |
| HPLC | Separation, purification, and quantification of derivatives. | Development of faster UPLC methods and improved stationary phases for better resolution. | sielc.com |
| LC-MS | Identification and structural elucidation of compounds and their metabolites. | Application in metabolomics and pharmacokinetic studies of new derivatives. | researchgate.net |
| NMR Spectroscopy | Determination of the chemical structure of new compounds. | Use of advanced NMR techniques for conformational analysis and studying intermolecular interactions. | researchgate.netnih.gov |
| Chemometrics (PCA, HCA) | Modeling of physicochemical properties and QSAR studies. | Integration with high-throughput screening data to accelerate drug discovery. | researchgate.net |
Exploration of Undiscovered Bioactive Mechanisms and Interactions
The this compound scaffold is a versatile platform for the design of new bioactive molecules. Derivatives of this scaffold have been investigated for a wide range of pharmacological activities, suggesting that the core structure can be readily modified to interact with various biological targets.
Future research will likely focus on exploring new therapeutic applications and elucidating the underlying mechanisms of action. For example, while some N-phenylacetamide derivatives have shown promise as antibacterial agents, further studies are needed to identify their specific molecular targets within bacterial cells. nih.gov Similarly, the anticonvulsant properties of some derivatives warrant further investigation to understand their interactions with ion channels or neurotransmitter receptors in the central nervous system. nih.govwoarjournals.org
The application of computational methods such as molecular docking will be instrumental in this exploration. Docking studies have already been used to investigate the binding of 2-chloro-N,N-diphenylacetamide derivatives to cyclo-oxygenase (COX) enzymes, providing insights into their analgesic activity. orientjchem.org Similar in silico approaches can be used to screen libraries of this compound derivatives against a wide range of biological targets, helping to identify new lead compounds for various diseases.
The following table summarizes some of the known biological activities of N-substituted phenylacetamide derivatives, which represent promising areas for future research and development based on the this compound scaffold.
| Biological Activity | Example Derivative Class | Potential Future Research Direction | Reference |
| Antimicrobial/Antibacterial | N-phenylacetamide derivatives containing 4-arylthiazole moieties | Development of new antibiotics to combat resistant strains; investigation of activity against a broader spectrum of pathogens. | nih.gov |
| Anticonvulsant | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Design of more potent and safer antiepileptic drugs with improved pharmacokinetic profiles. | nih.gov |
| Analgesic/Anti-inflammatory | N-phenyl-acetamide sulfonamides | Exploration of non-hepatotoxic analgesic candidates and compounds with activity in inflammatory pain models. | nih.gov |
| Antiproliferative | N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives | Investigation of anticancer activity against a wider range of cancer cell lines and elucidation of the mechanism of action. | researchgate.net |
| Antipsychotic | 2-[4-(aryl substituted) piperazin-1-yl]-N-phenylacetamides | Design of novel antipsychotic agents with improved efficacy and fewer side effects. | bioline.org.br |
Q & A
Basic: What synthetic methodologies are commonly employed for N-[4-(benzylamino)phenyl]acetamide, and how do reaction conditions influence yield?
Answer:
this compound can be synthesized via acetylation of 4-(benzylamino)aniline using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine). Reaction conditions such as temperature, solvent polarity, and stoichiometric ratios significantly impact yield. For example, highlights that bromoacetylation of similar acetamide derivatives under mild reflux conditions (e.g., ethanol at 60–70°C) achieves ~90% yield . Optimizing protecting group strategies (e.g., benzylamine vs. sulfonamide) and purification methods (e.g., recrystallization from ethanol) are critical for reproducibility .
Advanced: How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?
Answer:
Discrepancies in bioactivity data often arise from structural variations, assay protocols, or impurities. For instance, shows that substituting the sulfonamide group with piperazinyl or diethylamine moieties in analogous compounds drastically alters analgesic and anti-inflammatory activity . To address contradictions:
- Structural Verification: Use LC-MS and NMR to confirm compound purity and identity, as impurities (e.g., unreacted intermediates) may skew results .
- Assay Standardization: Compare in vitro (e.g., COX inhibition) and in vivo (e.g., rodent hypernociception models) data under controlled conditions.
- SAR Analysis: Systematically modify substituents (e.g., benzylamino vs. sulfonyl groups) to isolate pharmacophoric motifs .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the benzylamino and acetamide moieties via characteristic peaks (e.g., NH protons at δ 8.5–9.5 ppm, acetyl methyl at δ 2.1–2.3 ppm) .
- LC-MS: High-resolution mass spectrometry validates molecular weight (e.g., C₁₅H₁₆N₂O: calculated 256.1212) and detects synthetic byproducts .
- FT-IR: Key functional groups (amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) are identifiable .
Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound analogs?
Answer:
- Substituent Effects: demonstrates that introducing electron-withdrawing groups (e.g., sulfonamide) enhances anti-inflammatory activity, while bulky groups (e.g., piperazinyl) improve CNS penetration .
- Scaffold Hybridization: Merge the benzylamino-acetamide core with bioactive motifs (e.g., benzothiazole from ) to exploit dual-target mechanisms .
- Computational Modeling: Use docking studies to predict interactions with targets like COX-2 or serotonin receptors, guiding rational design .
Basic: What are the stability considerations for this compound under storage and experimental conditions?
Answer:
- Thermal Stability: Store at –20°C in inert atmospheres to prevent degradation via hydrolysis or oxidation of the benzylamino group .
- Solvent Compatibility: Avoid protic solvents (e.g., water, methanol) for long-term storage; use anhydrous DMSO or acetonitrile .
- Light Sensitivity: Protect from UV exposure to prevent photodegradation of the aromatic amine .
Advanced: How can researchers address conflicting data in metabolic profiling of this compound?
Answer:
- Metabolite Identification: Use tandem MS/MS to distinguish phase I (oxidation) and phase II (glucuronidation) metabolites, comparing results across liver microsome models (e.g., human vs. rodent) .
- Enzyme Inhibition Assays: Test for CYP450 isoform-specific interactions (e.g., CYP3A4) that may alter pharmacokinetic profiles .
- Cross-Study Validation: Replicate conditions from conflicting studies (e.g., pH, temperature) to isolate variables affecting metabolic stability .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Purification Bottlenecks: Column chromatography is inefficient for large batches; optimize recrystallization solvents (e.g., ethanol/water mixtures) .
- Byproduct Control: Monitor intermediates (e.g., unacetylated amines) via TLC or HPLC to ensure reaction completion .
- Yield Optimization: Scale reactions stepwise, adjusting stoichiometry (e.g., 1.2 equivalents of acetylating agent) to mitigate side reactions .
Advanced: How can computational chemistry aid in designing novel this compound derivatives with enhanced selectivity?
Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor binding kinetics to prioritize derivatives with prolonged target engagement .
- QSAR Modeling: Train models on existing bioactivity data (e.g., IC₅₀ values from ) to predict logP, polar surface area, and toxicity .
- ADMET Prediction: Use tools like SwissADME to forecast blood-brain barrier permeability and hepatic clearance early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
